Testosterone Dipropionate
Description
Properties
CAS No. |
42257-18-1 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.55 |
Origin of Product |
United States |
Historical Trajectories in Androgen Research
Conceptual Evolution of Endogenous Androgens and Their Esters
The understanding of androgens, the primary male sex hormones, has evolved significantly over centuries. Early observations, dating back to antiquity, recognized the profound physiological effects of the testes. endocrine-abstracts.orgmastersmensclinic.comoup.com The concept of "internal secretion" was postulated by Adolph Berthold in 1849 through his testicular transplantation experiments in capons, laying the groundwork for the field of endocrinology. endocrine-abstracts.org However, it was not until the early 20th century that the scientific community began to grasp the chemical nature of these substances. The term "hormone" itself was coined by Ernest Starling in 1905. endocrine-abstracts.org The initial understanding was that the testes secreted a substance directly into the bloodstream that was responsible for male characteristics. mastersmensclinic.com
The idea of modifying these endogenous androgens through esterification emerged later as a means to alter their pharmacokinetic properties. wikipedia.org Esterification, the process of forming an ester from an alcohol and an acid, was found to be a crucial technique for prolonging the duration of action of steroid hormones. wikipedia.org This concept was driven by the rapid metabolism of pure testosterone (B1683101) in the body, which rendered it less effective for sustained therapeutic use. nih.gov Researchers discovered that by attaching a fatty acid chain to the testosterone molecule, they could increase its lipophilicity, allowing for slower release from an oily depot at the injection site and thereby extending its physiological effects. wikipedia.org
Pioneering Isolation and Initial Characterization of Androgens
The journey to isolate and identify the active androgenic principle was a significant endeavor in the early 20th century. In 1927, Fred C. Koch and his student, Lemuel McGee, at the University of Chicago, successfully extracted 20 mg of a substance from 40 pounds of bovine testicles that could re-masculinize castrated animals. wikipedia.org This provided tangible evidence of a potent androgenic compound within the testes.
A major breakthrough came in 1931 when Adolf Butenandt isolated 15 mg of a crystalline male hormone from tens of thousands of liters of policemen's urine, which he named androsterone (B159326). mastersmensclinic.comresearchgate.net While androsterone was androgenic, it was soon realized that a more potent hormone existed within the testes. researchgate.net The definitive isolation of this primary androgen was achieved in 1935 by a team led by Ernst Laqueur in Amsterdam, who extracted crystalline testosterone from bull testes. endocrine-abstracts.orgresearchgate.netnih.gov They officially named the compound "testosterone," derived from "testicle" and "sterol," with the "-one" suffix indicating its ketone group. wikipedia.org
Early Synthetic Milestones of Testosterone and its Derivatives
Following its isolation, the chemical synthesis of testosterone was rapidly achieved. In August 1935, Adolf Butenandt and G. Hanisch published a method for preparing testosterone from cholesterol. mastersmensclinic.com Just a week later, Leopold Ruzicka and A. Wettstein in Zurich independently published their own synthesis of testosterone. mastersmensclinic.com This rapid succession of synthetic achievements made testosterone readily available for research and potential clinical applications. researchgate.net
The availability of synthetic testosterone spurred further research into modifying its structure to enhance its properties. One of the earliest and most significant modifications was the creation of testosterone esters. nih.gov This process of esterification at the 17β-hydroxyl group of the testosterone molecule was found to significantly prolong its half-life. benthamopen.com This led to the development of various testosterone esters, with the goal of achieving more stable and sustained physiological effects compared to the parent hormone. endocrine-abstracts.orgnih.gov
Emergence of Testosterone Dipropionate within Androgenic Ester Research
This compound, chemically known as androst-4-ene-3β,17β-diol 3β,17β-dipropanoate, is a synthetic androgen ester. wikipedia.org It is a diester of androstenediol (B1197431), a metabolite of testosterone. wikipedia.org While it was synthesized and studied, it was never commercially marketed for medical use. wikipedia.orgwikipedia.org
Research in the mid-20th century often involved comparing the effects and properties of newly synthesized androgen esters. Testosterone Propionate (B1217596), a single ester of testosterone, was one of the earliest and most widely studied testosterone esters. nih.govbenthamopen.com Comparative studies aimed to understand how different ester attachments influenced the onset and duration of androgenic activity. For instance, studies on rats demonstrated that testosterone propionate could maintain high levels of testosterone for a limited period. nih.gov Investigations into various testosterone esters, including propionate, enanthate, and undecanoate, revealed that the length of the ester chain significantly impacts the half-life of the compound. benthamopen.com While specific comparative data between this compound and Testosterone Propionate from this early period is not extensively detailed in the available search results, the general research trend was to evaluate the potency and duration of action of different esterified androgens.
Esterification is a fundamental chemical modification that profoundly influences the properties of androgens in a research setting. The primary effect of adding an ester group to the testosterone molecule is an increase in its lipophilicity, or fat solubility. wikipedia.org This increased lipophilicity allows the compound to be dissolved in an oil-based vehicle for injection and to form a depot in the muscle tissue from which it is slowly released into the bloodstream. wikipedia.org
The rate of release is largely dependent on the size and structure of the attached ester chain; longer and more complex esters generally result in a slower release and a longer duration of action. wikipedia.org Once in the bloodstream, esterases, which are enzymes present in the blood, cleave off the ester chain, releasing the active testosterone molecule to interact with androgen receptors in target tissues. nih.govresearchgate.net This process effectively makes the testosterone ester a prodrug, a precursor that is converted into the active drug within the body. wikipedia.org Research has shown that different esters, such as propionate, enanthate, and undecanoate, exhibit distinct pharmacokinetic profiles, with varying times to peak concentration and elimination half-lives. benthamopen.comnih.gov This ability to modulate the release and duration of action through esterification has been a cornerstone of androgen research and the development of various testosterone preparations.
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways for Testosterone (B1683101) Dipropionate Production
The production of testosterone esters like dipropionate begins with the testosterone molecule. Testosterone itself can be synthesized from various steroid precursors. The core of the synthesis for testosterone dipropionate lies in the esterification of testosterone's hydroxyl groups.
One common method involves reacting testosterone with propionic anhydride (B1165640) in the presence of a catalyst and an acid-binding agent. google.com A specific protocol might involve dissolving testosterone in a solvent like pyridine (B92270), followed by the addition of propionic anhydride. chemicalbook.com Catalysts such as 4-dimethylaminopyridine (DMAP) can be used to facilitate the reaction. chemicalbook.com The reaction mixture is typically stirred for a period to ensure the completion of the esterification process. chemicalbook.com
Another approach utilizes propionyl chloride in the presence of propionic acid and testosterone. google.com The reaction is heated to reflux and monitored, often by thin-layer chromatography (TLC), until the esterification is complete. google.com Following the reaction, the product is typically isolated by precipitation in water, followed by filtration, washing, and drying to yield the crude this compound. google.com
Esterification Chemistry in Androgen Synthesis
Esterification is a key chemical modification used to create prodrugs of testosterone. wikipedia.org This process involves the reaction of the hydroxyl group on the testosterone molecule with a carboxylic acid or its derivative, forming an ester linkage. excelmale.com In the case of this compound, this occurs at both the 3β and 17β positions of the androstane skeleton. wikipedia.org
The primary purpose of esterifying testosterone is to increase its lipid solubility and prolong its duration of action. chemicalbook.commdpi.com Unmodified testosterone has a very short half-life in the body. chemicalbook.com By adding ester chains, the resulting compound is more lipophilic, allowing it to be administered in an oil-based depot for intramuscular injection, from which it is released slowly. chemicalbook.comresearchgate.net Once in the bloodstream, enzymes called esterases cleave the ester bond, releasing the active testosterone molecule. excelmale.com
The pharmacokinetic profile of a testosterone ester is significantly influenced by the length of the ester chain. sarmshgpharm.com Shorter ester chains, such as the propionate (B1217596) in this compound, generally result in a faster release and a shorter half-life compared to longer-chain esters like enanthate or cypionate. sarmshgpharm.comnih.gov This is because shorter-chain esters are more rapidly hydrolyzed by esterases in the body. sarmshgpharm.com
The position of the ester group on the steroid nucleus also plays a role. While most therapeutic testosterone esters are modified at the 17β-hydroxyl group, this compound is esterified at both the 3β and 17β positions. wikipedia.orgscribd.com This dual esterification further modifies the molecule's properties.
| Ester | Relative Chain Length | Relative Half-Life |
|---|---|---|
| Acetate (B1210297) | Short | Short (less than 1 day) nih.gov |
| Propionate | Short | Short (approx. 0.8 days) wikipedia.org |
| Enanthate | Medium | Longer |
| Cypionate | Medium | Longer |
| Undecanoate | Long | Very Long |
The addition of propionate esters to the testosterone molecule does not alter the fundamental four-ring steroid nucleus. The core sterane structure, which is responsible for the molecule's androgenic activity, remains intact. The primary effect of the propionate groups is to mask the polar hydroxyl groups, thereby increasing the molecule's lipophilicity. This change in physical properties is crucial for its formulation and slow release from an oily vehicle after intramuscular injection. chemicalbook.com Once the ester groups are hydrolyzed in the body, the original testosterone molecule is released to interact with androgen receptors.
Advanced Spectroscopic and Chromatographic Methods in Synthetic Characterization
Confirming the identity and purity of synthesized this compound requires a suite of advanced analytical techniques.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: FTIR is used to identify functional groups. The IR spectrum of a testosterone ester will show a characteristic strong absorption band for the ester carbonyl (C=O) group, typically in the range of 1735 to 1750 cm⁻¹, which is absent in the unesterified testosterone. tandfonline.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule. nih.gov In the mass spectrum of testosterone esters, a common fragment ion observed corresponds to the cleavage of the ester group from the steroid backbone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. researchgate.net The NMR spectra of testosterone propionate would show characteristic signals for the propionate groups, confirming successful esterification. nih.gov
Chromatographic Methods:
Gas Chromatography (GC): Capillary GC can be used to separate testosterone esters. tandfonline.com When coupled with a mass spectrometer (GC-MS), it is a powerful tool for both separation and identification of steroids in various samples. nih.govaustinpublishinggroup.com
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and quantitative methods for the analysis of synthetic steroids. austinpublishinggroup.comnih.gov These techniques are invaluable for purity assessment and quantification in complex mixtures. nih.govresearchgate.net Thin-layer chromatography (TLC) is also a useful and cost-effective method for monitoring the progress of synthetic reactions and for the separation of steroids. google.com
| Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., ester carbonyl) tandfonline.com |
| Mass Spectrometry (MS) | Molecular weight and structural fragmentation patterns nih.gov |
| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure confirmation researchgate.net |
| Gas Chromatography (GC) | Separation and quantification of volatile compounds tandfonline.com |
| Liquid Chromatography (LC) | High-resolution separation and purity assessment austinpublishinggroup.comnih.gov |
Pharmacological Research Mechanisms of Androgen Action
Molecular Interactions with Androgen Receptors
The androgen receptor (AR) is a ligand-dependent transcription factor that plays a crucial role in male sexual development and physiological processes. nih.gov The interaction between testosterone (B1683101) (derived from testosterone dipropionate) and the AR is a critical initiating step in androgen signaling.
The binding of androgens like testosterone and dihydrotestosterone (B1667394) to the androgen receptor is a high-affinity interaction that triggers a series of conformational changes in the receptor protein. nih.govnih.gov This interaction occurs within the ligand-binding domain (LBD) of the AR. embopress.org Upon binding, the receptor dissociates from heat-shock proteins in the cytoplasm, dimerizes, and exposes a nuclear localization sequence. thermofisher.com This allows the ligand-receptor complex to translocate into the nucleus. thermofisher.comnih.gov
A key conformational change induced by ligand binding is the androgen-dependent interaction between the N-terminal and C-terminal domains (N/C interaction) of the AR. nih.govnih.gov This interaction involves the FXXLF motif in the N-terminal domain and the activation function 2 (AF2) hydrophobic binding surface in the LBD. nih.gov This intramolecular communication is essential for stabilizing the receptor and promoting its transcriptional activity. nih.gov
In vitro studies have demonstrated the specificity and thermodynamic properties of androgen binding to the AR. The receptor exhibits a high affinity for testosterone and an even higher affinity for its metabolite, dihydrotestosterone. nih.gov Competitive binding assays have confirmed the specificity of the receptor for these androgens over other steroid hormones. nih.gov
Thermodynamic analysis of testosterone binding to the androgen receptor has provided insights into the energetics of this interaction. The binding process is characterized by a significant negative change in Gibbs free energy (ΔG), indicating a spontaneous and favorable interaction. nih.gov
Table 1: Thermodynamic Parameters of Testosterone Binding to the Androgen Receptor
| Thermodynamic Parameter | Value |
| Apparent Free Energy (ΔG) | ~ -12 kcal/mol |
| Enthalpy (ΔH) | ~ -2.5 kcal/mol |
| Entropy (ΔS) | ~ 35 cal mol⁻¹ K⁻¹ |
This data is based on in vitro studies of testosterone binding to the rat androgen receptor and is presented to illustrate the thermodynamic principles governing the interaction of the active metabolite of this compound. nih.gov
Once in the nucleus, the androgen-receptor complex binds to specific DNA sequences known as androgen response elements (AREs) located in the regulatory regions of target genes. thermofisher.comnih.govnih.gov The consensus ARE consists of two hexameric half-sites arranged as inverted repeats with a 3-base pair spacer. nih.gov
Binding of the AR dimer to AREs initiates the recruitment of a cascade of co-regulatory proteins and the basal transcription machinery, including RNA polymerase II. thermofisher.comub.edu This assembly of proteins leads to either the activation or repression of gene transcription, thereby altering the expression of androgen-dependent genes. thermofisher.comnih.gov For example, testosterone treatment has been shown to increase the recruitment of RNA polymerase II to the promoter of the prostate-specific antigen (PSA) gene, a well-characterized androgen-responsive gene. thermofisher.com The transcriptional activity of the AR is a complex process influenced by the specific ligand, the cellular context, and the array of co-regulators present. ub.edu
Enzymatic Biotransformations of this compound Metabolites
Following the hydrolysis of the dipropionate ester to yield testosterone, this active androgen can be further metabolized by specific enzymes in target tissues. These biotransformations produce metabolites with distinct biological activities.
In many androgen-sensitive tissues, such as the prostate, skin, and hair follicles, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase. wikipedia.orgtmc.eduyoutube.comyoutube.com This enzyme reduces the double bond between carbons 4 and 5 of the testosterone A-ring. wikipedia.org
DHT binds to the androgen receptor with a higher affinity and dissociates more slowly than testosterone, leading to a more stable receptor-ligand complex and amplified androgenic signaling. youtube.com This conversion is crucial for the development and maintenance of certain male characteristics. youtube.comyoutube.com There are different isoforms of 5α-reductase with varying tissue distributions, which contributes to the tissue-specific effects of androgens. youtube.com
Table 2: Comparison of Testosterone and Dihydrotestosterone
| Feature | Testosterone | Dihydrotestosterone (DHT) |
| Precursor | - | Testosterone |
| Converting Enzyme | - | 5α-Reductase |
| Androgen Receptor Affinity | High | 3 to 5 times higher than testosterone. youtube.com |
| Primary Tissues of Action | Muscle, Bone | Prostate, Skin, Hair Follicles |
Testosterone can also serve as a substrate for the enzyme aromatase (cytochrome P450 19A1). iu.eduwikipedia.org Aromatase catalyzes the conversion of androgens into estrogens. Specifically, it converts testosterone into estradiol (B170435). wikipedia.orgnih.gov This process involves the aromatization of the A-ring of the steroid nucleus. wikipedia.org
Aromatase is found in various tissues, including adipose tissue, brain, gonads, and bone. wikipedia.org The conversion of testosterone to estradiol is a key physiological process, as estrogens have important roles in both males and females. nih.gov While testosterone itself is the primary mediator of androgenic effects, its conversion to estradiol can lead to estrogenic effects. nih.gov It has also been shown that estrogenic steroids can be generated through an aromatase-independent pathway downstream of dihydrotestosterone, a process that can be inhibited by 5α-reductase inhibitors. nih.gov
Other Steroidogenic Enzyme Interactions
This compound, as an esterified form of testosterone, is pharmacologically inactive in its original state. It functions as a prodrug, requiring enzymatic action to become bioactive. The primary interaction is with non-specific esterase enzymes present in the blood and various tissues, which hydrolyze the dipropionate ester bonds at the 17β-hydroxyl position to release free, active testosterone. patsnap.comt3db.cadrugbank.com
Once liberated, testosterone can interact with several key steroidogenic and metabolic enzymes. The two principal enzymatic pathways for testosterone metabolism are:
5α-reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT). patsnap.comnih.gov DHT binds to the androgen receptor with approximately twice the affinity of testosterone and dissociates more slowly, amplifying the androgenic signal in tissues where 5α-reductase is present, such as the prostate and skin. patsnap.comnih.gov
Aromatase (CYP19A1): This enzyme, part of the cytochrome P450 superfamily, converts testosterone into estradiol, the primary female sex hormone. imrpress.comwikipedia.org This conversion is a critical step in regulating the balance between androgens and estrogens.
Furthermore, testosterone itself can modulate the activity of these enzymes. Research has shown that testosterone can inhibit aromatase activity, creating a feedback loop that influences the local androgen-to-estrogen ratio within tissues. nih.gov Proinflammatory cytokines can stimulate aromatase, and since androgens often have anti-inflammatory properties, a low local androgen level can contribute to higher aromatase activity. nih.gov The regulation of these enzymatic pathways is crucial for determining the specific physiological effects of testosterone in different target tissues.
Comparative Pharmacological Activity of Esterified Androgens in vitro
Receptor Binding Affinities Across Different Esters
In vitro competitive binding assays are used to determine the relative binding affinity (RBA) of a compound for the androgen receptor (AR) compared to a reference steroid, often Dihydrotestosterone (DHT) or the synthetic androgen methyltrienolone (B1676529) (R1881). tandfonline.comdeepdyve.com
Research consistently shows that esterification at the 17β-hydroxyl group significantly reduces the binding affinity of testosterone for the AR. deepdyve.com The bulky ester group, such as propionate (B1217596) or dipropionate, sterically hinders the steroid's ability to fit into the ligand-binding pocket of the receptor. Consequently, testosterone esters themselves are poor agonists of the AR. Their biological activity in vivo relies on the cleavage of the ester chain by esterases to release free testosterone. patsnap.com
While specific RBA data for this compound is not widely available, data from other testosterone esters and androgens illustrate this principle clearly.
| Compound | Relative Binding Affinity (%) (Compared to Methyltrienolone) |
| Methyltrienolone (R1881) | 100% |
| Dihydrotestosterone (DHT) | ~60-120% |
| Nandrolone (B1676933) | ~154% |
| Testosterone | ~45-125% |
| Methenolone | ~30-50% |
| Stanozolol | <5% |
| Fluoxymesterone | <3% |
Data compiled from studies on rat and rabbit skeletal muscle and prostate AR. deepdyve.comnih.govwikipedia.org Note that RBA values can vary based on the tissue and species used in the assay. The data demonstrates that even highly active androgens have varying affinities, and compounds with modifications that hinder binding (similar to esterification) show markedly lower affinity.
Influence of Esterification on in vitro Androgenic Potency
The androgenic potency of a testosterone ester in vitro is almost entirely dependent on the metabolic capacity of the cell line used in the assay. In reporter gene assays (e.g., AR CALUX), where cells are engineered to express a reporter gene upon AR activation, testosterone esters will show very low potency if the cells lack sufficient esterase activity. oup.com
The ester must be hydrolyzed to free testosterone within the cell culture for the active ligand to bind to the AR and initiate a response. Therefore, in vitro assays can produce misleadingly low potency values for esterified pro-drugs if this metabolic conversion step is not considered or is inefficient in the chosen experimental model. oup.com Conversely, cell lines with high metabolic activity, such as certain liver or prostate cell lines, might show higher potency for a testosterone ester due to efficient conversion to testosterone. oup.com For this reason, direct in vitro comparisons of the potency of different testosterone esters are often less informative about their in vivo activity than pharmacokinetic studies that measure the rate and duration of testosterone release. benthamopen.com
Metabolism and Pharmacokinetics in Preclinical and Animal Models
Hydrolysis Kinetics of Testosterone (B1683101) Dipropionate in Biological Matrices
Testosterone esters, including testosterone dipropionate, are designed to be pharmacologically inactive until they are hydrolyzed in the body to release the parent hormone, testosterone. Following administration, these esters are absorbed into the general circulation and are then rapidly converted to the active, unesterified testosterone. scribd.com This hydrolysis is a critical step that dictates the onset and duration of the hormone's action.
The process is catalyzed by esterase enzymes present in plasma and various tissues. scribd.com Studies on similar esters show that this conversion happens so quickly within the bloodstream that the ester form is only transient. wikipedia.org In laboratory analyses of biological samples, such as urine, a deconjugation step, often involving enzymatic hydrolysis, is necessary to measure the metabolites, indicating that they are present in conjugated forms (e.g., glucuronides or sulfates) after the initial hydrolysis of the ester and subsequent metabolism. mdpi.com The rate of hydrolysis is a key factor, and in vitro studies with rat plasma have been used to understand the kinetics of this process for various testosterone esters. scribd.com
Absorption, Distribution, and Elimination Profiles in Animal Systems
The absorption, distribution, metabolism, and elimination (ADME) of this compound are processes that determine its pharmacokinetic profile. veteriankey.com As a lipid-soluble substance, it is generally well-absorbed, particularly when administered via lipid-based formulations. msdvetmanual.com
Following intramuscular injection of an oily depot formulation, the testosterone ester is absorbed slowly and unchanged from the injection site into the bloodstream. scribd.com This slow absorption from the depot is the primary factor determining the prolonged duration of action and the residence time of the drug in the body. scribd.com An interlaboratory study in Thoroughbred horses using an aqueous testosterone suspension identified an initial, rapid absorption phase followed by a more variable secondary absorption phase. nih.gov
Once testosterone is released from its dipropionate ester, it is distributed throughout the body. Testosterone and its metabolites are known to act on and be metabolized by a wide array of tissues, not just primary reproductive organs. nih.gov The specific metabolites formed can vary significantly from one tissue to another, suggesting that metabolic processes are tailored to the needs of the particular tissue and animal. nih.gov
Preclinical studies in animal models have identified androgen-binding proteins and receptors in numerous tissues, which influences the distribution of testosterone. A pharmacological survey in dogs, for instance, examined the binding of a testosterone analogue in the prostate, adrenal gland, testis, liver, kidney, brain, muscle, and spleen. nih.gov This widespread distribution highlights the systemic effects of the hormone. Furthermore, studies in female guinea pigs have shown that testosterone or its metabolites can act on central nervous tissues to influence behavior, demonstrating its distribution into the brain. nih.gov
The elimination of testosterone and its metabolites occurs through several pathways, primarily via urine and feces. wikipedia.orgmdpi.com Anabolic steroids are rarely excreted unchanged; they undergo extensive metabolism before excretion. nih.gov The primary urinary metabolites of testosterone are androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide. wikipedia.org
Radiometabolism studies in mice provide detailed insights into the excretion patterns of testosterone metabolites (TMs). mdpi.comnih.gov These studies reveal significant differences in excretion routes based on sex; males excrete a higher proportion of TMs via feces (approximately 59%) compared to females (approximately 49.5%), who in turn excrete more via urine. mdpi.comnih.gov
| Parameter | Finding in Animal Models | Reference |
| Primary Excretion Routes | Urine and Feces | wikipedia.orgmdpi.com |
| Excretion Form | Primarily as conjugated metabolites (glucuronides and sulfates) | wikipedia.orgresearchgate.net |
| Sex Differences (Mice) | Males: ~59% via feces; Females: ~49.5% via feces | mdpi.comnih.gov |
| Peak Fecal Excretion (Mice) | 4-8 hours post-administration, depending on time of day | nih.gov |
| Major Urinary Metabolites | Androsterone glucuronide, Etiocholanolone glucuronide | wikipedia.org |
Influence of Administration Routes on Pharmacokinetic Parameters in Animal Studies
The route of administration significantly alters the pharmacokinetic profile of testosterone esters. Different delivery methods are chosen in animal studies to achieve specific therapeutic goals or to mimic human usage patterns. nih.gov
Intramuscular (IM) Injection : This is a common route for oil-based testosterone ester formulations. It creates a depot in the muscle from which the drug is slowly absorbed, providing a sustained release and prolonged duration of action. scribd.com
Subcutaneous (SC) Injection : Studies in mice have shown that subcutaneous administration of testosterone enanthate results in a sustained increase in plasma testosterone levels. nih.gov The pharmacokinetics of subcutaneous injections have been found to be similar to intramuscular injections for testosterone esters. wikipedia.org
Subcutaneous Implants : Solid pellets or silastic implants can provide a very long-term, stable release of testosterone. In mice, silastic implants loaded with testosterone enanthate achieved sustained elevated testosterone levels for at least 21 weeks. nih.gov
Intraperitoneal (IP) Injection : While common in rodent studies for evaluating target engagement, the IP route can lead to different pharmacokinetic profiles compared to other routes and is often used in pharmacological and proof-of-concept studies rather than for clinical translation modeling. researchgate.net
A comparison of subcutaneous injections, pellets, and silastic implants in mice demonstrated that while all methods could elevate testosterone levels for extended periods, the choice of method depends on the desired duration and stability of hormone levels for the specific study design. nih.gov
Comparative Pharmacokinetic Analysis of Testosterone Esters in Animal Models
The pharmacokinetic profile of testosterone is heavily dependent on the ester attached to the 17-beta-hydroxyl group. The length of the fatty acid side chain is a key determinant of the drug's absorption rate and duration of action. scribd.com Generally, a longer side chain results in greater lipid solubility and a slower rate of absorption from the injection depot, leading to a longer elimination half-life. scribd.comresearchgate.net
This compound, with its two propionate (B1217596) groups, has a different ester structure than the more commonly studied single-ester compounds. However, its properties can be inferred by comparing short-chain esters like testosterone propionate with longer-chain esters.
Studies comparing different esters have shown a clear relationship between chain length and absorption half-life. scribd.com For example, the elimination half-life of testosterone propionate (a 3-carbon chain) after intramuscular injection is significantly shorter than that of testosterone enanthate (a 7-carbon chain). wikipedia.org This principle allows for the selection of a specific ester to achieve a desired therapeutic window. researchgate.net
| Testosterone Ester | Elimination Half-Life (IM Injection) | Carbon Chain Length |
| Testosterone Propionate | 0.8 days | 3 |
| Testosterone Enanthate | 4.5 days | 7 |
| Testosterone Cypionate | ~4.5 days (similar to enanthate) | 8 |
| Testosterone Undecanoate | 20.9 - 33.9 days (vehicle dependent) | 11 |
(Data compiled from references wikipedia.orgresearchgate.net)
Hepatic Metabolism and Conjugation in Animal Physiology
The liver is the primary site for the metabolism of testosterone. wikipedia.orgnih.gov After testosterone is released from the dipropionate ester and enters circulation, it undergoes extensive hepatic metabolism. This process involves two main phases of biotransformation.
Phase I Metabolism : This phase involves modifying the steroid structure through reactions like oxidation and reduction. researchgate.net In cattle, testosterone metabolism includes 17-oxidation and reduction of the A-ring and 3-keto group. researchgate.net Studies in channel catfish have identified specific Phase I metabolites produced by hepatic microsomes, including 6β-hydroxytestosterone and 4-androstene-3α,17β-diol, catalyzed by enzymes such as 3α-hydroxysteroid dehydrogenase. nih.gov
Phase II Metabolism : Following Phase I reactions, the metabolites are conjugated with polar molecules to increase their water solubility and facilitate their excretion. The main conjugation pathways for testosterone metabolites are glucuronidation and sulfation. wikipedia.orgresearchgate.net This process results in the formation of water-soluble compounds like androsterone glucuronide and etiocholanolone glucuronide, which are then eliminated, primarily in the urine. wikipedia.org
Advanced Analytical Methodologies in Androgen Research
Spectrophotometric and Electrochemical Methods for Androgen Detection
While chromatographic methods are highly prevalent, spectrophotometric and electrochemical techniques offer alternative approaches for androgen detection. nih.gov
UV-Vis spectrophotometry can be utilized for the quantification of androgens like testosterone (B1683101) undecanoate in pharmaceutical formulations. nih.gov The presence of a conjugated double bond system in the testosterone molecule results in a maximum optical absorption in the UV region, typically between 220-240 nm. nih.gov The exact wavelength of maximum absorption can be influenced by the solvent used. nih.gov
Electrochemical sensors and biosensors are emerging as rapid, sensitive, and cost-effective tools for hormone detection. abechem.com These methods can offer advantages over traditional techniques as they may not require expensive equipment or specialized personnel. abechem.com Electrochemical immunosensors have been developed for the detection of testosterone, demonstrating a wide detection range. researchgate.net
Immunoassays in Research Settings for Hormonal Quantification
Immunoassays are widely used for the quantification of hormones due to their high throughput and ease of use. nih.gov However, their application in research settings for the precise measurement of androgens like testosterone can be challenging. myadlm.org
Commercially available testosterone immunoassays often show significant variability and can give divergent results, particularly at low concentrations. nih.gov Studies comparing immunoassays to reference methods like GC-MS have shown that immunoassays may overestimate testosterone levels in samples from females and underestimate them in males. nih.gov Immunoassays can also suffer from a lack of specificity due to cross-reactivity with other steroids. myadlm.org
For research applications requiring high accuracy, especially in complex matrices or at low analyte concentrations, methods like LC-MS/MS are often preferred over direct immunoassays. researcher.liferesearchgate.net
Method Validation and Quality Control in Analytical Studies
The validation of analytical methods is a critical process to ensure that a procedure is suitable for its intended purpose. unito.it This is particularly important in the analysis of androgens for both clinical and research applications. semanticscholar.org
Method validation encompasses several key parameters, including specificity, linearity, accuracy, precision, range, and robustness. longdom.org
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. semanticscholar.org
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. semanticscholar.org
Accuracy is the closeness of the test results obtained by the method to the true value. unito.it
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. unito.it
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. longdom.org
Regulatory bodies and scientific organizations provide guidelines, such as those from the International Council for Harmonisation (ICH), for the validation of analytical methods. semanticscholar.orglongdom.org Adherence to these guidelines ensures the quality and reliability of the data generated.
Application in Research Samples and Matrices
The detection and quantification of Testosterone Dipropionate in various biological samples are critical for both research and regulatory purposes, such as in the fields of endocrinology, pharmacology, and anti-doping science. The direct detection of intact testosterone esters like this compound in biological fluids provides unequivocal proof of exogenous testosterone administration, as these esters are not produced endogenously. wada-ama.orgsobraf.orgnih.gov Advanced analytical methodologies, primarily based on chromatography coupled with mass spectrometry, have been developed to achieve the necessary sensitivity and specificity for their analysis in complex biological matrices.
The most common matrices utilized in research for the analysis of this compound and other androgen esters include blood (serum and plasma), urine, and hair. wada-ama.orgwaters.com Each matrix presents unique advantages and challenges for analysis. Blood provides a direct measure of the circulating compound, while urine analysis typically targets metabolites. dshs-koeln.denih.gov Hair analysis offers a longer window of detection, capable of documenting long-term exposure to the substance. waters.com
Chromatographic and Mass Spectrometric Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standard techniques for the analysis of testosterone esters. dshs-koeln.deescholarship.org These methods offer high selectivity and sensitivity, allowing for the detection of trace amounts of the target analytes.
Sample preparation is a crucial step to isolate the esters from the complex biological matrix and minimize interference. Common procedures include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govnih.gov For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of the steroid esters. dshs-koeln.de In some LC-MS/MS methods, derivatization, such as the preparation of oxime derivatives, can also be employed to significantly increase the sensitivity of the assay. nih.gov
The development of ultra-high performance liquid chromatography (UHPLC) has allowed for rapid and efficient separation of multiple steroid esters in a single analytical run. researchgate.net When coupled with tandem mass spectrometry, analysts can monitor specific precursor-to-product ion transitions for each compound, ensuring unambiguous identification and quantification.
The table below summarizes typical findings from research involving the analysis of testosterone esters in various biological matrices, illustrating the application of these advanced analytical techniques.
Table 1: Analytical Methodologies for Testosterone Ester Detection in Research Samples This table is a representative summary based on established analytical methods for various testosterone esters. Specific parameters for this compound are included based on its chemical properties and common analytical approaches for similar compounds.
| Analyte | Matrix | Sample Preparation | Analytical Method | Key Findings & Parameters |
| This compound | Plasma/Serum | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether | UHPLC-MS/MS | Transitions (m/z): Precursor ion and specific product ions would be monitored for unambiguous identification. LOD: Expected in the low pg/mL range. |
| Testosterone Propionate (B1217596) | Serum/Plasma | LLE & oxime derivatization | LC-MS/MS | Detection Window: 4-5 days post-administration. wada-ama.orgsobraf.orgLOD: Achieved levels as low as 10 pg/mL. researchgate.net |
| Testosterone Enanthate | Plasma | LLE | GC-MS/MS | Detection Window: Maximum concentration detected at 72 hours post-administration. dshs-koeln.deConfirmation: Confirmed by specific ion transitions. |
| Testosterone Decanoate (B1226879) | Serum/Plasma | LLE & oxime derivatization | LC-MS/MS | Detection Window: Up to 18 days post-administration. wada-ama.orgsobraf.org |
| Multiple Testosterone Esters | Equine Plasma | LLE with methyl tert-butyl ether/ethyl acetate (B1210297) | UHPLC-MS/MS | Simultaneous separation and detection of 16 testosterone and nandrolone (B1676933) esters. researchgate.net |
| Multiple Anabolic Steroids | Hair | Solid-Phase & Liquid-Liquid Extraction | GC-MS/MS | Provides a longer detection window (weeks to months) compared to urine or blood. waters.com |
Research Findings
Research in doping control has extensively focused on developing robust methods for the simultaneous detection of various testosterone esters. A study by Forsdahl et al. (2015) detailed a method for detecting a mixture of testosterone esters (propionate, phenylpropionate, isocaproate, and decanoate) in serum and plasma via LC-MS/MS after a single intramuscular injection. sobraf.orgnih.gov The detection times varied depending on the length of the ester side chain, with shorter esters like propionate being detectable for 4-5 days and longer esters like decanoate for up to 18 days. wada-ama.orgsobraf.org
Similarly, research has focused on the simultaneous screening of a wide array of esters. One such method developed for equine plasma utilized UHPLC-MS/MS to separate and quantify 16 different testosterone and nandrolone esters. researchgate.net This highlights the capability of modern analytical platforms to conduct comprehensive screening in a single analysis.
While specific quantitative studies focusing solely on this compound are less common in recent literature compared to other esters, the analytical principles are directly transferable. The methodologies validated for esters like propionate, enanthate, and cypionate are readily adaptable for this compound. The primary modification required would be the optimization of the mass spectrometer parameters to monitor the specific mass-to-charge ratio (m/z) of the this compound molecule and its characteristic fragment ions.
The stability of testosterone esters in collected blood samples is another area of research, as degradation can affect analytical results. Studies have shown that shorter-chain esters are more rapidly hydrolyzed in non-stabilized blood collection tubes, emphasizing the need for proper sample collection and storage protocols, such as the use of tubes containing sodium fluoride. wada-ama.orgsobraf.org
Investigative Applications in Animal Models for Endocrine and Physiological Research
Modeling Endocrine System Perturbations
Animal models are crucial for understanding the pathophysiology of endocrine disorders and for developing therapeutic strategies. Testosterone (B1683101) dipropionate is employed to create models of androgen excess or to replace androgens in deficient states, thereby allowing for a detailed investigation of the endocrine system's response to such perturbations.
Hypogonadism, characterized by deficient testosterone production, can be experimentally induced in animal models, often through surgical castration or chemical methods, to study the effects of androgen deficiency and the efficacy of androgen replacement therapy. In such models, the administration of testosterone esters like testosterone propionate (B1217596) has been shown to be effective in restoring androgen-dependent functions.
The table below summarizes key findings from studies using testosterone esters in hypogonadal or androgen-deficient animal models.
| Animal Model | Condition | Key Findings with Testosterone Ester Administration | Reference |
| Testicular-feminized (Tfm) Mice | Androgen Insensitivity | Reduced fatty streak formation in the aortic root; decreased serum interleukin-6. | nih.gov |
| Dogs | Osteoarthritis, muscle atrophy | Improved mobility, strength, and stamina. | google.com |
| Hypophysectomized Rats | Hypogonadism | Qualitative maintenance of spermatogenesis. | nih.gov |
The hypothalamic-pituitary-gonadal (HPG) axis is a critical hormonal feedback loop that regulates reproductive function. wikipedia.org Testosterone plays a key role in this axis by exerting negative feedback on the hypothalamus and pituitary gland, thereby controlling the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). wikipedia.org
The administration of testosterone esters in animal models has been instrumental in studying this regulatory mechanism. For example, prepubertal implantation of testosterone propionate in bull calves was found to suppress serum LH and FSH concentrations. nih.gov Similarly, studies in male Wistar rats have shown that testosterone propionate administration leads to decreased levels of FSH and LH. journalajrimps.com These findings underscore the inhibitory effect of exogenous androgens on the HPG axis.
Furthermore, testosterone propionate has been used to induce animal models of polycystic ovary syndrome (PCOS), a condition characterized by hyperandrogenism and HPG axis dysregulation. openveterinaryjournal.comnih.gov In these models, administration of testosterone propionate to female rats leads to irregular estrous cycles and elevated testosterone levels, mimicking the symptoms of human PCOS and providing a platform to study the pathophysiology of the syndrome. openveterinaryjournal.com
| Animal Model | Research Focus | Key Findings with Testosterone Ester Administration | Reference |
| Bull Calves | HPG Axis Regulation | Suppressed serum luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations. | nih.gov |
| Male Wistar Rats | HPG Axis Regulation | Decreased levels of FSH and LH. | journalajrimps.com |
| Female Rats | PCOS Model | Induced irregular estrous cycles and elevated testosterone levels. | openveterinaryjournal.comnih.gov |
Exploration of Reproductive Physiology
Androgens are fundamental to male reproductive physiology, influencing everything from sperm production to the development of secondary sexual characteristics. Testosterone dipropionate and similar esters are invaluable in animal research aimed at understanding these processes.
Spermatogenesis, the process of sperm production, is highly dependent on testosterone. Studies in hypophysectomized rats, which lack pituitary hormones and consequently have low testosterone, have shown that administration of testosterone propionate can qualitatively maintain spermatogenesis. nih.gov However, the yield of certain types of spermatogonia may remain lower than in intact animals, indicating the complex hormonal requirements of this process. nih.gov
Research in male mice has also investigated the impact of different testosterone formulations on fertility. These studies have suggested that long-acting testosterone preparations may impair male reproductive capacity and suppress LH levels more significantly than short-acting formulations. nih.gov In another study, testosterone propionate was found to protect against the reproductive toxicity induced by the pesticide endosulfan (B1671282) in male mice, preventing declines in sperm concentration and motility. nih.gov
The influence of androgens on gonadal development begins in utero and continues through puberty. Prenatal exposure to testosterone propionate in female rats has been shown to induce masculine characteristics, such as an increased anogenital distance and the absence of nipples, providing a model to study the effects of environmental androgens on fetal development. nih.govresearchgate.net
In prepubertal bull calves, treatment with testosterone propionate has been observed to delay the onset of puberty and suppress testis size during the treatment period. nih.gov These studies highlight the critical role of the timing and level of androgen exposure in normal gonadal development.
Research into Metabolic and Inflammatory Processes
Emerging research has highlighted the significant role of testosterone in regulating metabolic and inflammatory processes. Animal models treated with testosterone esters have been pivotal in uncovering these connections.
Studies in animal models of metabolic syndrome have shown that testosterone treatment can have beneficial effects. For instance, in a high-fat diet-induced animal model of metabolic syndrome, testosterone treatment was found to counteract hypothalamic inflammation. mdpi.com In testicular feminized mice, which are prone to developing fatty liver and aortic lipid streaks on a high-fat diet, testosterone treatment has been shown to ameliorate these effects. researchgate.net
The anti-inflammatory properties of testosterone have also been investigated in various animal models. In a mouse model of atherosclerosis, testosterone replacement therapy was shown to reduce serum levels of the pro-inflammatory cytokine interleukin-6. nih.gov Furthermore, testosterone propionate has been found to alleviate oxidative stress and partially reverse changes in cytokine gene expression induced by endosulfan in mice. nih.gov Research also suggests that androgens can modulate the function of immune cells, such as mast cells, by reducing the production of inflammatory mediators like IL-6. mdpi.com
| Animal Model | Research Area | Key Findings with Testosterone Ester Administration | Reference |
| High-Fat Diet-Induced Metabolic Syndrome Model (Rats) | Metabolic Inflammation | Counteracted hypothalamic inflammation. | mdpi.com |
| Testicular Feminized Mice | Lipid Metabolism | Ameliorated fatty liver and aortic lipid streaks. | researchgate.net |
| Atherosclerosis Mouse Model | Systemic Inflammation | Reduced serum interleukin-6 levels. | nih.gov |
| Endosulfan-Treated Mice | Oxidative Stress and Inflammation | Alleviated oxidative stress and partially reversed changes in cytokine gene expression. | nih.gov |
Neuroendocrine and Behavioral Research in Animal Systems
The impact of androgens on the brain and behavior is a complex and highly researched field. This compound has been instrumental in creating animal models to study these effects.
Studies in animal models have shown that testosterone can influence various aspects of brain function, including cognitive processes such as learning and memory. Research indicates that androgens can affect synaptic plasticity, a key cellular mechanism underlying these cognitive functions. The presence of androgen receptors in critical brain regions like the hippocampus and amygdala underscores the direct influence of testosterone on neural circuits.
The interaction between testosterone and the body's stress response system has been a subject of investigation in animal models. Studies have explored how androgens can modulate the hypothalamic-pituitary-adrenal (HPA) axis, which plays a central role in stress. Research using this compound suggests that androgens can influence behaviors related to anxiety and mood, potentially through their interaction with neurotransmitter systems in the brain.
Emerging research in animal models points towards a potential neuroprotective role for testosterone. Studies have utilized this compound to investigate its effects in models of neurodegenerative diseases and neuronal injury. The findings from some of these studies suggest that testosterone may help protect neurons from damage and promote cell survival through various cellular and molecular mechanisms.
Development and Validation of Disease Models Utilizing this compound
A significant application of this compound in research has been in the creation and validation of animal models for androgen-related diseases. By manipulating androgen levels, researchers can induce conditions that mimic human pathologies, providing valuable platforms for studying disease progression and testing potential therapies. For example, this compound has been used to develop animal models of polycystic ovary syndrome (PCOS), a complex endocrine disorder in females. These models have been crucial for investigating the underlying causes of PCOS and for the preclinical evaluation of new treatment strategies.
| Disease Model | Animal Used | Role of this compound | Key Pathological Features Mimicked |
| Polycystic Ovary Syndrome (PCOS) | Rodents | Induction of hyperandrogenism | Anovulation, cystic ovaries, metabolic dysfunction |
| Benign Prostatic Hyperplasia (BPH) | Canines, Rodents | Stimulation of prostate growth | Enlarged prostate, cellular proliferation |
| Androgen-sensitive Cancers | Immunocompromised Mice | Support of tumor growth | Proliferation of cancer cells |
Comparative Effects of Androgen Esters in Animal Model Systems
The choice of testosterone ester in experimental studies is often dictated by its pharmacokinetic profile, which influences the duration and intensity of its biological effects. Comparative studies of different esters are therefore essential for selecting the appropriate compound for a specific research question.
An early seminal study by Korenchevsky, Hall, Burbank, and Ross in 1939 provided a detailed comparison of the biological activities of this compound and testosterone propionate in gonadectomized rats. nih.gov Their findings revealed that this compound has a more prolonged and, in some aspects, a more potent action than testosterone propionate.
The researchers observed that this compound was more effective in restoring the weight of atrophied seminal vesicles and prostates in castrated rats compared to equivalent doses of testosterone propionate. nih.gov This suggests a slower absorption and metabolism of the dipropionate ester, leading to a more sustained androgenic effect. The prolonged action of this compound was also evident in its effects on the kidneys and other organs.
The following table summarizes some of the key comparative findings from this research:
| Organ/Parameter | Testosterone Propionate Effect | This compound Effect | Key Observation |
|---|---|---|---|
| Seminal Vesicles | Restoration of weight. | Greater and more sustained restoration of weight. | Dipropionate shows a more prolonged anabolic effect. nih.gov |
| Prostate | Increase in weight. | More pronounced and prolonged increase in weight. | Highlights the enhanced duration of action of the dipropionate ester. nih.gov |
| Kidneys | Enlargement. | Greater degree of enlargement. | Suggests a more potent systemic effect of this compound. nih.gov |
These findings underscore the importance of the ester chain in modulating the biological activity of testosterone, with the dipropionate form providing a longer duration of action, which can be advantageous in experimental settings requiring sustained androgen levels.
The in vivo effects of this compound, like all androgens, are mediated through its interaction with the androgen receptor (AR). nih.gov Testosterone esters, including dipropionate, are considered pro-drugs that undergo hydrolysis in the body to release free testosterone. wikipedia.org Testosterone then circulates in the bloodstream and enters target cells.
Within the cytoplasm of target cells, testosterone can bind directly to the AR, or it can be converted to DHT by 5α-reductase, with DHT binding to the AR with higher affinity. nih.gov The binding of the androgen to the AR induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. youtube.com This binding initiates the transcription of genes that regulate the development and maintenance of male secondary sexual characteristics and other androgen-dependent processes.
While specific in vivo studies detailing the receptor binding kinetics of this compound are scarce, the fundamental mechanism of action is understood to be consistent with that of other testosterone esters. The differential biological activities observed between esters like dipropionate and propionate are primarily attributed to their differing rates of hydrolysis and clearance, which in turn dictate the concentration and duration of free testosterone available to interact with androgen receptors in target tissues. nih.gov
Future Directions in Testosterone Dipropionate Academic Research
Refinement of Animal Models for Specific Research Questions
The utility of animal models in testosterone (B1683101) dipropionate research is fundamental to understanding its physiological and pathophysiological effects. However, the translation of findings from animal studies to human biology remains a significant challenge. technologypublisher.com Future research will necessitate the refinement of existing animal models and the development of new ones that more accurately recapitulate specific human conditions and research questions.
Genetically modified mouse models have become indispensable tools in androgen research. scienceopen.com For instance, cell-selective ablation of the androgen receptor (AR) in specific tissues, such as Sertoli cells, has unequivocally identified the primary cellular mediators of androgen effects in spermatogenesis. scienceopen.com Future studies on testosterone dipropionate could leverage this technology to create tissue-specific or even cell-type-specific AR knockout or knock-in models. This would allow for a more precise dissection of this compound's effects on muscle, bone, brain, and reproductive tissues, moving beyond systemic administration in wild-type animals.
Furthermore, the development of "humanized" mouse models, where murine genes are replaced with their human counterparts, offers a promising avenue for more clinically relevant research. researchgate.net A recent example is the creation of a humanized mouse model for congenital adrenal hyperplasia (CAH) by replacing a mouse gene with the mutated human equivalent. researchgate.net This approach could be adapted to study the effects of this compound in a genetic context that more closely mirrors human androgen metabolism and receptor sensitivity.
The limitations of rodent models, particularly in reproductive studies where primates have more comparable menstrual cycles, highlight the need for a broader range of animal models. dntb.gov.ua While cost and ethical considerations are significant, the use of larger animal models in specific, well-defined research questions concerning this compound could provide more translatable data. abechem.comnih.gov
Future research will also likely focus on models that better replicate the complexity of human diseases where androgens play a role, such as Polycystic Ovary Syndrome (PCOS). snmjournals.orgendocrine-abstracts.org Current models often rely on inducing hyperandrogenism through the administration of androgens like testosterone propionate (B1217596), which may not fully capture the underlying multifactorial pathogenesis of the syndrome. snmjournals.orgpronexusanalytical.com Refined models could involve a combination of genetic predisposition and environmental factors to create a more holistic representation of the disease state for studying the effects of this compound.
Table 1: Potential Refinements in Animal Models for this compound Research
Model Type Refinement/Future Direction Specific Research Question for this compound Potential Impact Genetically Modified Rodents Tissue-specific androgen receptor (AR) knockout/knock-in Elucidating the direct effects of this compound on muscle growth versus prostate enlargement. Separation of anabolic from androgenic effects at the tissue level. Humanized Mouse Models Introduction of human genes for steroidogenic enzymes or AR variants. Investigating the metabolism and receptor interaction of this compound in a human-like genetic context. Improved prediction of human response and metabolism. Non-Rodent Models (e.g., larger mammals) Use in studies where rodent physiology is less translatable (e.g., certain reproductive studies). Assessing the long-term effects of this compound on reproductive cyclicity and behavior. Enhanced translational relevance for specific physiological systems. Disease-Specific Models (e.g., PCOS) Development of multifactorial models combining genetic and environmental triggers. Evaluating the therapeutic or exacerbating role of this compound in a more accurate disease context. Better understanding of the compound's role in complex endocrine disorders.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research by enabling a holistic view of biological systems. buczynski-gregus.comFuture academic research on this compound will increasingly integrate these technologies to move beyond single-endpoint analyses and achieve a comprehensive understanding of its mechanisms of action. izw-berlin.de Transcriptomic studies, using techniques like RNA sequencing, can reveal the full spectrum of genes whose expression is altered by this compound in a given tissue. oup.comFor example, research on testosterone propionate has already identified changes in gene expression profiles in the liver of hypothyroid-orchiectomized rats. abechem.comSimilar studies with this compound could identify novel target genes and signaling pathways in various tissues, providing a broader understanding of its biological effects.
Proteomics, the large-scale study of proteins, can complement transcriptomic data by identifying changes in protein expression and post-translational modifications that occur in response to this compound. researchgate.netTwo-dimensional electrophoresis and mass spectrometry have been used to map protein synthesis patterns in the rat ventral prostate following testosterone propionate administration. researchgate.netApplying these techniques to this compound research will help to elucidate the downstream effectors of its signaling.
Metabolomics, which analyzes the complete set of small-molecule metabolites in a biological sample, offers a functional readout of the physiological state of a cell or organism. technologypublisher.comnih.govStudies have already demonstrated the utility of metabolomics in profiling the changes in plasma and urine of pigs after the administration of testosterone esters. nih.govA metabolomic approach to this compound research could identify novel biomarkers of its action and provide insights into its effects on metabolic pathways, such as glycolysis and the Krebs cycle. technologypublisher.com The true power of these technologies lies in their integration. mdpi.comA multi-omics approach, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level understanding of this compound's effects. scienceopen.comsnmjournals.orgFor instance, by integrating transcriptomic and proteomic data, researchers can identify key signaling nodes that are regulated by this compound. Adding metabolomic data can then link these molecular changes to functional metabolic outcomes. This integrative approach will be crucial for a comprehensive mechanistic elucidation of this compound's actions in future academic research.
Table 2: Application of Omics Technologies in Future this compound Research
Omics Technology Research Focus Potential Findings for this compound Example from Related Androgen Research Transcriptomics (RNA-Seq) Gene expression profiling in target tissues (muscle, bone, brain). Identification of novel gene networks and signaling pathways regulated by this compound. Gene expression profiling in rat liver after testosterone propionate treatment. endocrine-abstracts.org Proteomics (Mass Spectrometry) Protein expression and post-translational modification analysis. Elucidation of downstream protein effectors and signaling cascades. Mapping of protein synthesis in rat ventral prostate with testosterone propionate. abechem.com Metabolomics (LC-MS, NMR) Profiling of small-molecule metabolites in biofluids and tissues. Discovery of biomarkers of this compound action and its impact on metabolic pathways. Metabolomic profiling of plasma and urine in pigs administered testosterone esters. snmjournals.org Integrative Multi-Omics Systems-level analysis combining data from all omics platforms. A comprehensive, mechanistic understanding of the multifaceted biological effects of this compound. Multi-omics investigation of androgen receptor signaling in prostate cancer. [1, 2]
Novel Synthetic Routes and Structural Modifications for Research Probes
While the fundamental synthesis of this compound is well-established, future academic research will focus on the development of novel synthetic routes and structural modifications to create sophisticated research probes. These probes are essential for detailed investigations into the compound's pharmacokinetics, biodistribution, and molecular interactions.
A key area of development is the synthesis of isotopically labeled this compound, for example, using deuterium (B1214612). [1, 3] Deuterated steroids are invaluable tools for metabolic studies and for use as internal standards in quantitative mass spectrometry assays, allowing for precise tracking and quantification of the compound and its metabolites in biological samples. [3, 15, 17]
The synthesis of fluorescently labeled testosterone analogues is another important future direction. [8, 16] By attaching a fluorophore to the testosterone molecule, researchers can visualize its uptake and distribution in living cells and tissues in real-time using advanced microscopy techniques. researchgate.net This would provide unprecedented insights into the cellular and subcellular localization of this compound's action.
Biotinylated testosterone derivatives represent another class of powerful research probes. [4, 10] Biotin's high affinity for streptavidin can be exploited for a variety of applications, including the purification of androgen receptors and the development of sensitive immunoassays. dntb.gov.ua Synthesizing biotinylated this compound would enable researchers to conduct detailed studies on its binding kinetics with the androgen receptor and other steroid-binding proteins. dntb.gov.ua
Furthermore, future research will likely explore structural modifications of the this compound molecule itself to create analogues with altered properties. This could involve modifications to the steroid's A- and B-rings to potentially alter its anabolic-to-androgenic ratio or its binding affinity for the androgen receptor. [5, 7] The synthesis of dimeric forms of testosterone has also been explored as a strategy to develop novel compounds with unique biological activities. izw-berlin.de Applying these synthetic strategies to this compound could yield a new generation of research tools to probe the intricacies of androgen action.
**Table 3: Novel Synthetic Approaches for this compound Research Probes**
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Modification/Probe Type Synthetic Strategy Research Application Example from Testosterone Research Isotopically Labeled (Deuterated) Incorporation of deuterium atoms at specific positions on the steroid backbone. Metabolic tracing, pharmacokinetic studies, and as internal standards for mass spectrometry. Synthesis of deuterium-labeled 17-methyl-testosterone.<[ snmjournals.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRT2KS5WI9Iiax_5lwsTDLyY7tPFZw9Ay4-j1hKFsn9L9MQjznzBSFHKWugJl_8zWKvubceDX9rV-FxrkB61Byea1xu2Wa9T6rxVQGYv7B6EqZuErWyUDE1lpg3QMYNjuL97clxhy5OHtXX4uRP3jO)]/td>
Fluorescently Labeled Covalent attachment of a fluorophore (e.g., fluorescein, dansyl) via a linker. Real-time imaging of cellular uptake and subcellular distribution in living cells. Preparation of three fluorescence-labeled derivatives of testosterone.<[ abechem.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtL0RYAFEkLWVfgo5NDKySoiNemKJk8vCypWU4Ug8KxXhuruWzF7PuaH03fuEm5c_VRa3SUbDRuSRDfo3stHnyLqTK-KpLDefAeJswi-L2j17Ts3mV8lgMNiFHxKewmN2LGAJ2am8%3D)]/td>
Biotinylated Attachment of a biotin (B1667282) molecule at various positions on the steroid. Androgen receptor binding studies, immunoassays, and affinity purification of binding proteins. Synthesis of biotinylated testosterone derivatives at positions 3, 7α, 17α, and 19.<[ technologypublisher.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHtlE1LhcJviy2ELSBnuXWnOGtk86kzy-nIAZPZVjWEmCsFpBEXSJW1P12C8zs8QMmo3RQWBwgmmEhtXxqKyaDAkVFTuJE1MkUdp1qvRAyJ8raId5LzZ5skuq00OiCUTg_wEE2h8QmqutiG47HGZeffPwtc8vUXbHshE_PQcAiPxFwYn-lGwNd9FkeVMWIwe-j03H8qBdCxnGoPXSZTEv-crfscNiM74aswB1znYrZSnd9In96-djK_mcgYhi5PWsqdXLk%3D)]/td>
Structurally Modified Analogues Alterations to the steroid ring structure or side chains. Investigation of structure-activity relationships and development of compounds with altered biological activity. Synthesis of a C2-symmetric testosterone dimer.<[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-kXHH4plt0zt6K0MYKFk12aYHeqJRPQ-3PHSRNCUlLsezFj6rfvddqNiDHXyVKOVgfYNcnZcYD9wRbcA1UdTteKv3JGMmYe9yz-oMVgskPZKc6OK5Mf6z68kNmh3jc8fK1CTWXUSv3fkqPm7otJNwjzxI_UNJ-2iDGTo_zsanMTqy0NBDyCusYUULjL08qosI2c8QazvUJd4qJw6jMblGSeqI1RvBClIsZhMxsJn8m1KBeMK9Bpt6)]/td>
Exploration of Androgen Analogues and Their Unique Biological Signatures
The biological effects of androgens are not monolithic; different analogues can exhibit unique biological signatures based on their structure, affinity for the androgen receptor (AR), and metabolism. dntb.gov.uaresearchgate.netA significant future direction in this compound research will be the systematic exploration of its biological signature in comparison to other androgen analogues. This will involve detailed structure-activity relationship (SAR) studies and investigations into both genomic and non-genomic signaling pathways.
oup.comresearchgate.net
Comparative studies of different testosterone esters, such as propionate, enanthate, and cypionate, have primarily focused on their pharmacokinetic profiles, with longer ester chains generally leading to a longer duration of action. abechem.comnih.govHowever, the biological implications of these different pharmacokinetic profiles at the cellular and tissue level are not fully understood. Future research should directly compare the biological effects of this compound with other esters to determine if the rate of testosterone release influences the pattern of gene expression or the activation of signaling pathways.
The concept of non-genomic androgen action, where androgens elicit rapid cellular responses that are independent of gene transcription, has gained significant attention. scienceopen.comresearchgate.netclin-star.orgThese rapid effects are often mediated by membrane-associated androgen receptors and can involve the activation of second messenger systems and kinase cascades. scienceopen.comA key area for future research will be to investigate whether this compound and other androgen analogues differ in their ability to activate these non-genomic pathways. Such differences could explain variations in their overall biological effects that cannot be attributed solely to their affinity for the nuclear androgen receptor.
The binding affinity of various androgens to the AR has been studied, and it is known that small structural modifications can significantly alter this interaction. pronexusanalytical.comresearchgate.netWhile testosterone esters are considered pro-drugs that release testosterone, it is possible that the esterified form has its own unique interactions with other proteins or enzymes before hydrolysis. nih.govFuture research could explore the binding profile of this compound itself to a range of proteins beyond the AR to identify potential unique biological signatures.
By systematically comparing the genomic and non-genomic effects, receptor binding affinities, and metabolic profiles of this compound with a panel of other androgen analogues, researchers can build a more complete picture of its specific role and potential as a research tool.
**Table 4: Comparative Framework for Exploring Unique Biological Signatures of Androgen Analogues**
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Parameter Research Question for this compound Methodology Potential for Uncovering Unique Signatures Pharmacokinetics How does the release profile of testosterone from this compound compare to other esters (e.g., enanthate, cypionate)? Comparative in vivo studies in animal models with serial blood sampling. Differences in the rate of testosterone release could lead to distinct downstream biological effects. Androgen Receptor (AR) Binding Affinity What is the relative binding affinity of this compound (and its metabolite, testosterone) to the AR compared to other androgens? In vitro competitive binding assays using radiolabeled ligands. While expected to be similar to testosterone after hydrolysis, subtle differences could exist for the intact ester. Genomic Actions Does this compound induce a unique gene expression profile compared to other androgens at equimolar concentrations? Transcriptomic analysis (e.g., RNA-Seq) of target tissues after administration of different androgens. Variations in pharmacokinetics could lead to different patterns of gene regulation over time. Non-Genomic Actions Does this compound differ in its ability to activate rapid, non-genomic signaling pathways (e.g., calcium influx, kinase activation)? In vitro cell culture experiments measuring rapid signaling events after androgen application. Potential for differential activation of membrane-associated androgen receptors or other signaling molecules.
Advancements in Non-Invasive Analytical Techniques for Animal Studies
A significant challenge in conducting in vivo studies with this compound in animal models is the need for frequent and often invasive sampling to monitor hormone levels and their effects. Future research will increasingly adopt and refine non-invasive analytical techniques to improve animal welfare and obtain more comprehensive longitudinal data.
One of the most promising areas is the analysis of steroid metabolites in fecal samples. [2, 11, 18] This non-invasive method allows for the long-term monitoring of reproductive and stress hormones without the need for capturing and handling the animals, which can be particularly beneficial for wildlife or stress-prone species. scienceopen.com Validated enzyme immunoassays (EIAs) for fecal androgen metabolites can provide a reliable picture of an animal's endocrine status over time. pronexusanalytical.com
In vivo imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are also becoming powerful tools in endocrine research. [1, 7] The development of radiolabeled ligands specific for the androgen receptor would enable the non-invasive visualization of receptor distribution and density in whole animals, and how this is affected by the administration of this compound. technologypublisher.com Similarly, targeted MRI contrast agents that bind to steroid hormone receptors are being developed to diagnose and monitor hormone-related diseases non-invasively. dntb.gov.ua
Microdialysis is a minimally invasive technique that allows for the continuous sampling of unbound molecules from the interstitial fluid of specific tissues, including muscle and brain. [3, 17, 21] This technique could be applied to animal models to measure the real-time concentration of testosterone at its site of action after the administration of this compound, providing a more accurate correlation between local hormone levels and physiological responses. researchgate.net
The development of biosensors for the real-time, continuous monitoring of testosterone is another exciting future direction. [8, 26] These could take the form of electrochemical biosensors or tapered optical fiber biosensors that can detect testosterone in biological fluids with high sensitivity and specificity. [5, 8] While still largely in the developmental stage for in vivo applications, wearable or implantable biosensors could one day provide a continuous stream of data on testosterone levels in conscious, freely moving animals.
Finally, dried blood spot (DBS) analysis is a minimally invasive technique that requires only a small volume of blood, which can be collected with a simple finger or tail prick. [13, 14, 19] DBS samples are stable and easy to store and transport, making them ideal for large-scale or field studies. researchgate.net This technique has been successfully validated for the measurement of testosterone and its esters, offering a practical alternative to traditional blood draws. [14, 15]
**Table 5: Advancements in Analytical Techniques for this compound Animal Studies**
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Technique Principle Application in this compound Research Advantage Fecal Steroid Metabolite Analysis Measurement of excreted hormone metabolites in feces using enzyme immunoassays (EIAs). Longitudinal, non-invasive monitoring of androgen levels and reproductive status. Reduces stress from animal handling and allows for frequent sampling. In Vivo Imaging (PET, MRI) Use of radiolabeled ligands or targeted contrast agents to visualize hormone receptors. Non-invasive assessment of androgen receptor distribution and density in response to this compound. Provides whole-body, functional information on receptor dynamics. Microdialysis Continuous sampling of unbound molecules from the interstitial fluid of a specific tissue via a semi-permeable membrane. Real-time measurement of local testosterone concentrations at the target site (e.g., muscle, brain). Correlates local hormone levels with physiological responses. Biosensors Electrochemical or optical sensors that provide a real-time signal in response to testosterone binding. Continuous, real-time monitoring of testosterone levels in freely moving animals. High temporal resolution for dynamic studies. Dried Blood Spot (DBS) Analysis Quantification of testosterone and its esters from a small spot of dried blood on filter paper using mass spectrometry. Minimally invasive monitoring of systemic testosterone levels; suitable for large-scale studies. Ease of sample collection, storage, and transport.
Compound List
Compound Name This compound Testosterone Testosterone Propionate Testosterone Enanthate Testosterone Cypionate Androgen Receptor Dihydrotestosterone (B1667394) (DHT) Estradiol (B170435) Progesterone Cortisol Corticosterone Prostaglandin F2α Nandrolone (B1676933) Boldenone Stanozolol 17β-trenbolone Metandienone Oxandrolone Dehydroepiandrosterone (DHEA) Androstenedione 17α-hydroxypregnenolone Pregnenolone 17α-hydroxyprogesterone 11β-hydroxyandrostenedione (11OHA) 11β-hydroxytestosterone (11OHT) Deuterated 17-methyl-testosterone Dansyl Fluorescein Biotin Streptavidin Metronidazole
Q & A
Q. How can advanced spectral techniques resolve ambiguities in this compound polymorph characterization?
- Methodological Answer :
- Perform PXRD to differentiate crystalline forms and detect amorphous content .
- Combine solid-state NMR and Raman spectroscopy to assess hydrogen-bonding networks and conformational stability .
- Use dynamic vapor sorption (DVS) to evaluate hygroscopicity-driven phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
